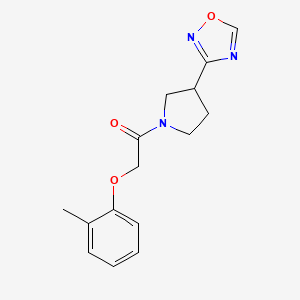

![molecular formula C14H25NO3 B2822011 Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate CAS No. 2097963-98-7](/img/structure/B2822011.png)

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

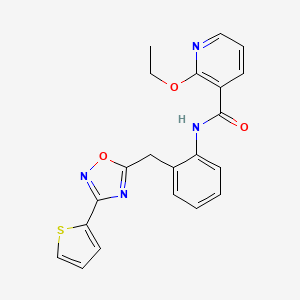

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is a chemical compound with the linear formula C12H21NO3 . It is used in various fields of research, including life sciences and organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It includes a carbamate group (a functional group derived from carbamic acid), a tert-butyl group (a branched alkyl group), and a spiro[3.3]heptan-2-yl group (a bicyclic structure). The exact arrangement of these groups can be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Spirocyclopropanation and Analogues of Insecticides : The synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate demonstrates the compound's utility in creating novel insecticides. This work outlines a method involving cocyclization to produce these analogues, highlighting the compound's versatility in synthesizing biologically active molecules (Brackmann et al., 2005).

Enantioselective Synthesis of Carbocyclic Analogues : The title compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in precise synthetic applications, emphasizing its importance in nucleoside analogue synthesis (Ober et al., 2004).

Comparative Cytotoxicity Studies : Although not directly related to the requested compound, research comparing butylated hydroxytoluene and its methylcarbamate derivative, Terbucarb, on rat hepatocytes provides insights into the cytotoxic effects of methylcarbamate derivatives. This study may offer a comparative perspective on the toxicological profiles of similar carbamate compounds (Nakagawa et al., 1994).

Intermediate in Biologically Active Compounds Synthesis : The compound has been used as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating its role in pharmaceutical synthesis. The outlined synthetic method emphasizes its value in the efficient production of complex molecules (Zhao et al., 2017).

Applications in Material Science and Corrosion Inhibition

Electrochemical and Optical Properties : The synthesis of a new benzimidazole unit and its coupling with different donor units for electrochemical polymerization showcases the compound's application in developing materials with specific optical and electronic properties. This research underscores its potential in material science, particularly in creating donor–acceptor–donor type polymers with tailored properties (Ozelcaglayan et al., 2012).

Corrosion Protection of Carbon Steel : The synthesized compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, evaluated as corrosion inhibitors for carbon steel, reveal the compound's relevance in corrosion protection. This application highlights its utility in industrial settings, offering insights into its effectiveness in mitigating corrosion in hydrochloric acid solutions (Faydy et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h16H,4-10H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPZUAJEKBOYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)

![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)

![2-Methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2821937.png)

![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2821947.png)

![2-(benzylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2821948.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2821950.png)